molecular formula C8H12O3 B14539265 4-Hydroxy-5-methoxy-2,5-dimethylcyclopent-2-en-1-one CAS No. 62131-97-9

4-Hydroxy-5-methoxy-2,5-dimethylcyclopent-2-en-1-one

Cat. No.: B14539265
CAS No.: 62131-97-9
M. Wt: 156.18 g/mol
InChI Key: PIROILBOCLSJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-methoxy-2,5-dimethylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxy, methoxy, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methoxy-2,5-dimethylcyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methoxy-2,5-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Hydroxy-5-methoxy-2,5-dimethylcyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxy-2,5-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5,5-dimethylcyclopent-2-en-1-one
  • 2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-
  • 4,4-Dimethyl-2-cyclopenten-1-one

Uniqueness

4-Hydroxy-5-methoxy-2,5-dimethylcyclopent-2-en-1-one is unique due to the presence of both hydroxy and methoxy groups on the cyclopentene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62131-97-9

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-hydroxy-5-methoxy-2,5-dimethylcyclopent-2-en-1-one

InChI

InChI=1S/C8H12O3/c1-5-4-6(9)8(2,11-3)7(5)10/h4,6,9H,1-3H3

InChI Key

PIROILBOCLSJGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(C1=O)(C)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.